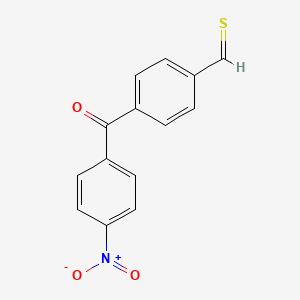![molecular formula C17H22BNO6 B13089977 (3R,3aS)-3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one](/img/structure/B13089977.png)
(3R,3aS)-3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3R,3aS)-3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one is a complex organic molecule featuring a unique structure that combines elements of boronic esters and oxazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aS)-3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one typically involves multiple steps:
Formation of the Oxazolidinone Core: This step often starts with the cyclization of an amino alcohol with a carbonyl compound to form the oxazolidinone ring.
Introduction of the Boronic Ester: The boronic ester group is introduced via a Suzuki coupling reaction, where a boronic acid or ester reacts with a halogenated precursor in the presence of a palladium catalyst.
Hydroxymethylation: The hydroxymethyl group is typically introduced through a hydroxymethylation reaction, which can be achieved using formaldehyde or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid.
Reduction: The oxazolidinone ring can be reduced to form various amine derivatives.
Substitution: The boronic ester group can participate in various substitution reactions, such as Suzuki coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under acidic or basic conditions.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) in the presence of bases like K₂CO₃ (Potassium carbonate).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for constructing more complex molecules. Its boronic ester group is particularly useful in cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s unique structure allows it to interact with biological targets in specific ways, making it a candidate for drug development. It can be used to design inhibitors for enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced composites, due to its reactive functional groups.
Mechanism of Action
The mechanism by which (3R,3aS)-3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
(3R,3aS)-3-(Hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-1(3H)-one: Unique due to its combination of boronic ester and oxazolidinone functionalities.
Boronic Acids: Commonly used in Suzuki coupling reactions but lack the oxazolidinone ring.
Oxazolidinones: Used as antibiotics (e.g., Linezolid) but do not contain boronic ester groups.
Uniqueness
The uniqueness of this compound lies in its dual functionality, which allows it to participate in a wide range of chemical reactions and interact with biological targets in specific ways. This makes it a valuable compound in both synthetic chemistry and drug development.
Properties
Molecular Formula |
C17H22BNO6 |
|---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
(3R,3aS)-3-(hydroxymethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3a,4-dihydro-3H-[1,3]oxazolo[4,3-c][1,4]benzoxazin-1-one |
InChI |
InChI=1S/C17H22BNO6/c1-16(2)17(3,4)25-18(24-16)10-5-6-11-13(7-10)22-9-12-14(8-20)23-15(21)19(11)12/h5-7,12,14,20H,8-9H2,1-4H3/t12-,14-/m0/s1 |
InChI Key |
NIFOUKIHNJPUOK-JSGCOSHPSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N4[C@@H](CO3)[C@@H](OC4=O)CO |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N4C(CO3)C(OC4=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


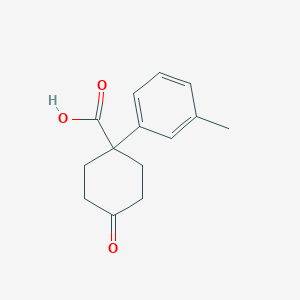
![4-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089910.png)
![4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13089922.png)
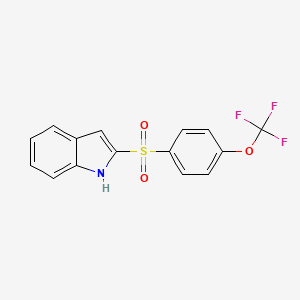
![2-([(Benzyloxy)carbonyl]amino)-5-fluoropentanoic acid](/img/structure/B13089930.png)
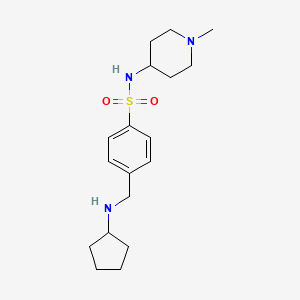
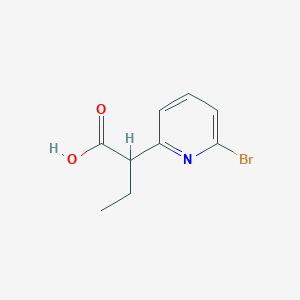
![2-(5-(tert-Butoxycarbonyl)-2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid](/img/structure/B13089945.png)
![7-Amino-2,3-dimethylpyrazolo[1,5-A]pyrimidin-5-OL](/img/structure/B13089946.png)
![5-(4-Methylpiperazin-1-YL)imidazo[1,2-A]pyridine-2-carbaldehyde oxalate](/img/structure/B13089949.png)
![6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one](/img/structure/B13089954.png)
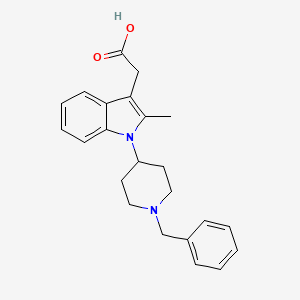
![tert-Butyl 1-thia-4,9-diazaspiro[5.5]undecane-4-carboxylate 1,1-dioxide](/img/structure/B13089960.png)
